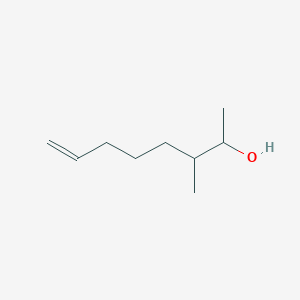

3-Methyloct-7-en-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and enantioselective methods. For instance, the synthesis of enantiomers of methyl 3-methyloctanoate was achieved starting from enantiomers of methyl 3-hydroxy-2-methylpropanoate in 9 steps, indicating a complex synthesis pathway that could be similar for 3-Methyloct-7-en-2-ol . Additionally, the enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes to prepare 3-hydroxy-1-butynes suggests that asymmetric synthesis methods could potentially be applied to the synthesis of 3-Methyloct-7-en-2-ol .

Molecular Structure Analysis

While the molecular structure of 3-Methyloct-7-en-2-ol is not directly analyzed in the papers, the vibrational spectra and electronic structure of a synthesized Mannich base compound were studied, providing computational insights into the electronic properties that could be relevant for understanding the structure of 3-Methyloct-7-en-2-ol . The determination of absolute configurations of stereoisomers by X-ray analysis in another study also highlights the importance of stereochemistry in the molecular structure analysis .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 3-Methyloct-7-en-2-ol. However, the synthesis of related compounds involves reactions such as enantioselective Michael addition and fragmentation reactions, which could be indicative of the types of chemical reactions that 3-Methyloct-7-en-2-ol might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyloct-7-en-2-ol are not detailed in the papers. However, the review of 3,7-dimethyl-7-methoxyoctan-2-ol as a fragrance ingredient includes toxicologic and dermatologic assessments, suggesting that similar evaluations could be relevant for 3-Methyloct-7-en-2-ol . The safety assessment of branched chain saturated alcohols in fragrances could provide a context for understanding the safety and use of 3-Methyloct-7-en-2-ol in similar applications .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

- Stereoselective Construction : 3-Methyloct-2-en-7-yn-1-ol derivatives are used in stereoselective constructions, such as the synthesis of 1-methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentanes. This process involves Ti(II)-mediated cyclization and Ru-catalyzed ring-closing metathesis (Ohkubo et al., 2006).

Acid and Base-Catalysed Reactions

- Proximity Effects in Catalysis : Studies show that compounds like 7-methylidenebicyclo[3.3.1]nonan-3-endo-ol, closely related to 3-Methyloct-7-en-2-ol, exhibit unique reactions under acid and base-catalyzed conditions due to proximity effects (Grob & Katayama, 1977).

Synthesis of α,β-Unsaturated Ketones

- Knoevenagel Reactions : 3-Oxobutanoic acid reacts with aliphatic aldehydes, including 3-Methyloct-7-en-2-ol, in the presence of pyridine to yield α,β-unsaturated methyl ketones. This methodology has been used in the synthesis of compounds found in marine sponges (Grayson & Tuite, 1986).

Microbial Volatile Organic Compounds (MVOC)

- Indoor Air Quality : 3-Methyloct-7-en-2-ol is investigated as a microbial volatile organic compound (MVOC) in indoor environments. Its presence is associated with mold status, although it does not qualify as a reliable indicator due to minor correlations with mold status (Schleibinger et al., 2008).

Catalyst and Process Design

- Alkyne Hydrogenations : Research on the hydrogenation of compounds like 2-methyl-3-butyn-2-ol, related to 3-Methyloct-7-en-2-ol, has provided insights into catalyst design and process optimization for industrial applications (Crespo-Quesada et al., 2012).

Conformational Studies

- Structural Analysis : The molecular structure of compounds similar to 3-Methyloct-7-en-2-ol is studied to understand conformational behavior, which is essential in designing pharmacologically active substances (Gálvez et al., 1985).

Enantioselective Synthesis

- Synthesis of Pheromones : 3-Methyloct-7-en-2-ol and its derivatives play a role in the synthesis of pheromones, such as those used in integrated pest management, highlighting its importance in sustainable agricultural practices (Brenna et al., 2017).

Safety and Hazards

Eigenschaften

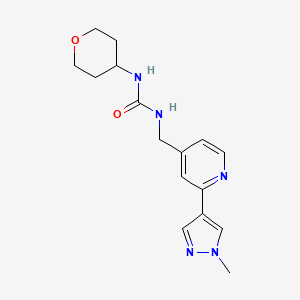

IUPAC Name |

3-methyloct-7-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h4,8-10H,1,5-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKLLSFYOWLPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyloct-7-en-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3008414.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B3008415.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)

![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)

![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)